4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
“N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is part of a larger family of compounds known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves a solvent-free condensation/reduction reaction sequence . Another study reported the synthesis of new potentially biologically active derivatives based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The pyrazole ring is a key component of the structure . The exact molecular formula and weight can vary depending on the specific derivative of the compound.Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of sulfonamide, including compounds structurally related to N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide, possess significant antitumor activities. Aly (2009) synthesized novel pyrazole and thienopyrimidine derivatives, demonstrating remarkable antitumor efficacy against MCF7 human breast cancer cells. The study provides a foundation for the potential therapeutic application of these compounds in cancer treatment (Aly, 2009).
Antimicrobial and Antifungal Properties
Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, revealing their antimicrobial activity against various bacteria and fungi. This research highlights the compound's role in developing new antimicrobial agents (Hassan, 2013).
Radiosensitizing Evaluation
A study by Ghorab et al. (2015) on novel sulfonamide derivatives, including ones structurally related to the compound , evaluated their anticancer and radiosensitizing potentials. The findings suggest these compounds could enhance the efficacy of radiation therapy in cancer treatment (Ghorab et al., 2015).
Antiviral Drug Discovery
Although the direct mention of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide in antiviral research is not provided, De Clercq's review on antiviral drug discovery, discussing cyclotriazadisulfonamide compounds and related chemical structures, underscores the broader chemical family's relevance in developing antiviral therapies (De Clercq, 2009).
Synthesis and Chemical Characterization
Research on the synthesis and chemical properties of sulfonamide derivatives, including work by Saegusa et al. (1987) on poly(p-benzenesulfonamide), and Zhu et al. (2017) on bis-cyanation reactions involving arylimidazo[1,2-α]pyridines, provides insights into the chemical behavior and potential applications of these compounds in materials science and organic synthesis (Saegusa et al., 1987); (Zhu et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, a study on a newly synthesized pyrazoline derivative showed promising biological activities on rainbow trout alevins . Similar research could be conducted on “N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide” to explore its potential uses.
Properties
IUPAC Name |
4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-15-3-9-18(10-4-15)29(27,28)25-17-7-5-16(6-8-17)22-19-11-12-20(24-23-19)26-14-2-13-21-26/h2-14,25H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRCYRJHCDUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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